molecular formula C14H20FNO B1531798 [(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine CAS No. 2098033-92-0

[(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine

Cat. No. B1531798
M. Wt: 237.31 g/mol
InChI Key: DMJUUYSCTRYQBY-UHFFFAOYSA-N
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Description

“(1-Fluorocyclopentyl)methylamine” is a chemical compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Molecular Optimization and Simulation

Studies involving small functionalized organic molecules, such as amines and fluorine-substituted compounds, contribute to understanding biomolecular systems in aqueous environments. The optimization of Lennard‐Jones parameters for these molecules helps in accurately simulating their behavior, which is crucial for drug design and understanding biological interactions (Chen, Yin, & MacKerell, 2002).

Polymer Science

The synthesis and characterization of polymers derived from fluorine-substituted monomers, such as those involving fluorobenzaldehyde, reveal insights into the material's thermal stability, optical, and electrochemical properties. These polymers have potential applications in various fields, including electronics and materials science (Kaya, Kamaci, & Arican, 2012).

Corrosion Inhibition

Fluorine-containing amine derivatives can serve as effective corrosion inhibitors for metals in acidic environments. Their structure-activity relationship, as explored through both experimental and theoretical approaches, provides insights into designing more efficient corrosion-resistant materials (Boughoues et al., 2020).

Organic Synthesis and Catalysis

The unique reactivity of fluorine-containing compounds makes them valuable in organic synthesis, such as in ligand-promoted meta-C-H amination and alkynylation reactions. These methodologies expand the toolbox for constructing complex molecules, potentially leading to new drug molecules or materials (Wang et al., 2016).

Analytical Chemistry

In the realm of analytical chemistry, fluorine-substituted compounds are utilized as derivatizing agents for the sensitive and selective detection of analytes. For example, fluorogenic imines have been developed for the fluorescent visualization of Mannich-type reactions of phenols in aqueous solutions, providing a tool for monitoring chemical reactions in real-time (Guo, Minakawa, & Tanaka, 2008).

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-14(8-4-5-9-14)12-16-10-11-17-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUUYSCTRYQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCCOC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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